molecular formula C15H13NO2 B188658 2-(4-Methoxybenzyl)benzo[d]oxazole CAS No. 101554-05-6

2-(4-Methoxybenzyl)benzo[d]oxazole

Cat. No.: B188658
CAS No.: 101554-05-6
M. Wt: 239.27 g/mol
InChI Key: GWYNJXSRJPAUCL-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)benzo[d]oxazole is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, primarily for the development of novel therapeutic agents. The benzo[d]oxazole core is a privileged structure in drug design due to its ability to engage in diverse interactions with biological targets, such as hydrogen bonding and hydrophobic interactions . This particular derivative serves as a key intermediate for exploring structure-activity relationships (SAR) in various drug discovery programs. Research indicates that compounds based on the benzo[d]oxazole nucleus exhibit a broad spectrum of pharmacological activities. These include potent antitubulin activity for cancer research, where they can interfere with microtubule dynamics and induce cell cycle arrest . The scaffold has also been investigated as a core structure in the development of tyrosinase inhibitors for dermatological research, with studies showing that specific phenolic derivatives can effectively inhibit melanin production . Furthermore, benzo[d]oxazole derivatives have demonstrated promise as anti-inflammatory agents, with molecular modeling studies suggesting strong interactions with the COX-2 enzyme . In infectious disease research, related benzoxazole compounds have been identified as inhibitors of essential bacterial enzymes, such as inosine 5’-monophosphate dehydrogenase (IMPDH2) in Mycobacterium tuberculosis , highlighting the scaffold's potential in addressing antibiotic resistance . The 4-methoxybenzyl substitution on this heterocyclic framework provides a versatile handle for further chemical modification, allowing researchers to fine-tune physicochemical properties and target affinity. This compound is intended for use in exploratory biology, hit-to-lead optimization, and mechanism-of-action studies, strictly within a laboratory research setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-17-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYNJXSRJPAUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328014
Record name Benzoxazole, 2-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101554-05-6
Record name Benzoxazole, 2-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Architecture and Computational Chemistry Investigations of 2 4 Methoxybenzyl Benzo D Oxazole

Spectroscopic Characterization Techniques for Structural Elucidation in Research

The definitive identification of 2-(4-Methoxybenzyl)benzo[d]oxazole relies on a combination of spectroscopic methods. These techniques probe the molecule's atomic connectivity and chemical environment, providing a unique fingerprint for its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) and methoxyphenyl rings, a characteristic singlet for the methoxy (B1213986) (-OCH₃) group, and a crucial singlet for the benzylic methylene (B1212753) (-CH₂) protons, which distinguishes it from its well-documented phenyl analog, 2-(4-methoxyphenyl)benzo[d]oxazole. rsc.orgnih.gov The ¹³C NMR would similarly provide specific chemical shifts for each carbon atom, including the benzylic carbon and the carbons of the two aromatic systems. rsc.orgrsc.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present by measuring their vibrational frequencies. The IR spectrum of the title compound would be expected to show characteristic absorption bands for C-H stretching in the aromatic rings, C-O-C stretching of the ether and oxazole (B20620) ring, and the C=N stretching of the oxazole ring. nih.govresearchgate.net The absence of N-H or O-H stretches confirms the successful cyclization to form the benzoxazole ring.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₅H₁₃NO₂, corresponding to a precise molecular weight. amazonaws.comrsc.org

The table below outlines the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Technique Expected Feature for this compound Observed Data in Analogs (e.g., 2-(4-methoxyphenyl)benzo[d]oxazole)
¹H NMR Aromatic protons (m, ~7.0-7.8 ppm), Methoxy protons (s, ~3.8 ppm), Benzylic protons (s, ~4.2 ppm)Aromatic protons (m, ~7.0-8.2 ppm), Methoxy protons (s, ~3.9 ppm) rsc.org
¹³C NMR Aromatic carbons (~110-164 ppm), Methoxy carbon (~55 ppm), Benzylic carbon (~35-45 ppm)Aromatic carbons (~102-163 ppm), Methoxy carbon (~55.9 ppm) rsc.org
IR (cm⁻¹) ~3050 (Aromatic C-H str.), ~1610 (C=N str.), ~1250 (Asymmetric C-O-C str.), ~1030 (Symmetric C-O-C str.)~1615 (C=N str.), ~1255 (C-O str.) observed in similar benzoxazoles. nih.govresearchgate.net
MS (ESI) [M+H]⁺ peak corresponding to C₁₅H₁₄NO₂⁺[M+H]⁺ for 2-(4-methoxyphenyl)benzo[d]oxazole (C₁₄H₁₁NO₂) is ~226.08. uni.lu

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools to predict how this compound might interact with biological systems, complementing experimental research.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. pnrjournal.com For benzoxazole derivatives, this technique is widely used to identify potential biological targets and understand binding mechanisms. nih.govnih.gov Studies on related compounds have explored their interactions with targets like DNA gyrase and vascular endothelial growth factor receptor-2 (VEGFR-2), which are implicated in antimicrobial and anticancer activities, respectively. nih.govnih.gov A docking study of this compound would involve placing the molecule into the active site of a target protein to calculate its binding affinity (scoring function) and analyze key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. figshare.com

Following docking, molecular dynamics (MD) simulations can be employed to assess the dynamic stability of the predicted ligand-receptor complex. tandfonline.com MD simulations model the movements of atoms and molecules over time, providing insights into how the complex behaves in a more realistic, solvated environment. researchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, researchers can determine if the binding pose predicted by docking is stable or if the ligand dissociates. tandfonline.com This method is crucial for validating docking results and understanding the conformational changes that may occur upon binding.

To obtain a more quantitative estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. nih.govnih.gov These "end-point" methods calculate the binding free energy by combining the molecular mechanics energies from the MD simulation with continuum solvation models. nih.govambermd.org The total binding free energy is calculated by summing the changes in gas-phase energy, solvation free energy, and conformational entropy upon ligand binding. researchgate.netchemisgroup.us This approach provides a more accurate prediction of binding affinity than docking scores alone and can be used to compare the potency of different derivatives. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.govdergipark.org.tr These calculations can determine the three-dimensional geometry, charge distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests the molecule is more polarizable and more likely to be chemically reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govdergipark.org.tr For this compound, DFT studies would elucidate how the methoxy group and the benzoxazole ring influence its electronic properties and potential for intermolecular interactions. epstem.netepstem.net

In Silico Prediction of Pharmacokinetic and Bioactivity Profiles for Benzoxazole Derivatives

Before undertaking costly synthesis and biological testing, in silico methods are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and potential bioactivities of new molecules. pnrjournal.comnih.gov

The drug-likeness of this compound can be evaluated against established criteria like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov Various computational models and web servers are available to predict ADMET parameters, including aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity. nih.govresearchgate.net These predictive studies help to identify potential liabilities early in the drug discovery process and guide the design of derivatives with more favorable profiles. pnrjournal.comnih.govnih.gov

Structure Activity Relationship Sar Studies of Benzoxazole Derivatives with Emphasis on 2 Substitution

General Principles of SAR in Benzoxazole (B165842) Scaffolds

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.govresearchgate.net SAR studies have revealed that the introduction of various functional groups at different positions can modulate the pharmacological properties of these compounds, including their antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netnih.govnih.gov

Key positions for substitution on the benzoxazole scaffold that have been extensively studied are the 2- and 5-positions. nih.gov The simultaneous occupation of both these positions has often been found to be critical for enhancing biological activity. nih.gov The electronic properties of the substituents play a pivotal role; the presence of both electron-donating and electron-withdrawing groups can enhance the biological effects, depending on their position and the target receptor. researchgate.net For instance, in some series of benzoxazole derivatives, electron-withdrawing groups have been shown to increase antimicrobial and antiproliferative activities. researchgate.net

Influence of the 2-Methoxybenzyl Substituent on Biological Activity

The substituent at the 2-position of the benzoxazole ring has a profound impact on the compound's biological activity. researchgate.netnih.gov The introduction of a methoxybenzyl group, specifically a 4-methoxybenzyl group, has been a strategy employed in the design of various biologically active molecules. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic distribution within the entire molecule, potentially affecting its binding affinity to target proteins.

In the context of anticancer research, for example, the presence of methoxy groups on a phenyl ring attached to a heterocyclic core has been associated with potent activity. nih.govnih.gov Specifically, di- and tri-methoxy substitutions on an aromatic ring at the 2-position of a benzoxazole derivative have been shown to improve anticancer activity. nih.gov This suggests that the electronic and steric properties conferred by the methoxy group(s) are crucial for the observed biological effects.

While direct and extensive SAR studies focusing solely on the 2-(4-methoxybenzyl) substituent on the benzoxazole core are not widely available in the public domain, the general principles of SAR for 2-substituted benzoxazoles provide valuable insights. The benzyl (B1604629) group itself provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a receptor's binding pocket. The position of the methoxy group on the benzyl ring is also critical, as it dictates the spatial arrangement of this key functional group and its potential to form hydrogen bonds or other interactions with the receptor.

Impact of Substitutions at Peripheral Positions of the Benzoxazole Core

Modifications at positions other than the 2-position on the benzoxazole core also play a significant role in determining the biological activity of the resulting derivatives. nih.govresearchgate.net Substitutions on the benzene (B151609) ring of the benzoxazole nucleus, often at the 5-, 6-, and 7-positions, can fine-tune the electronic and steric properties of the molecule, leading to altered pharmacological profiles. nih.govnih.govnih.gov

For example, the introduction of a bromine atom, an electron-withdrawing group, at the 7-position of a benzoxazole derivative was found to increase its antimicrobial activity. nih.gov Similarly, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring has been shown to result in the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively. nih.gov These findings underscore the importance of the substitution pattern on the benzoxazole core for specific biological targets.

The nature of the substituent is also a critical factor. For instance, in a series of benzoxazole-2-carboxamide derivatives, a 5-methoxy or 5-chloro substitution, combined with a specific amine at the carboxamide, resulted in moderate inhibitory effects on COX-1 and COX-2 enzymes. researchgate.net This highlights the interplay between substituents at different positions in achieving a desired biological outcome.

The following table summarizes the observed effects of various substitutions on the benzoxazole core:

Position of SubstitutionSubstituentObserved Biological Effect
2Di- and tri-methoxy phenylImproved anticancer activity nih.gov
2ThiophenePromising scaffold for antitumor agents researchgate.net
5ChloroHighest BuChE inhibitory activity nih.gov
5Methoxy/ChloroModerate COX-1 and COX-2 inhibition (in combination with other groups) researchgate.net
6---Introduction of substituted phenyl, pyridyl, and fused heterocyclic groups led to good H3 antagonist activity nih.gov
7BromineIncreased antimicrobial activity nih.gov

Topographical Models and Ligand-Receptor Recognition in SAR

To understand the complex interplay between the chemical structure of benzoxazole derivatives and their biological activity, researchers often employ topographical models and computational techniques. nih.govijpsdronline.comnih.gov These models provide insights into the three-dimensional arrangement of pharmacophoric features required for optimal interaction with a biological target.

Pharmacophore modeling is a powerful tool used to identify the essential structural features of a series of active compounds. nih.govresearchgate.net For benzoxazole derivatives, pharmacophore models can define the spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic features that are crucial for binding to a specific receptor. nih.govresearchgate.net For instance, distinct pharmacophore models have been generated for the cytotoxic activities of benzoxazole derivatives on cancerous and non-cancerous cell lines, highlighting the features responsible for selective toxicity. nih.gov

Molecular docking simulations are another computational approach used to predict the binding orientation and affinity of a ligand within the active site of a receptor. ijpsdronline.comnih.gov By docking a series of benzoxazole derivatives into the binding site of a target protein, researchers can rationalize the observed SAR and identify key amino acid residues involved in the interaction. nih.gov This information is invaluable for the design of new derivatives with improved potency and selectivity. For example, docking studies of benzoxazole derivatives with Toll-like receptor 9 (TLR9) identified critical interactions with specific amino acid residues in the leucine-rich repeat (LRR) regions, providing a structural basis for their antagonistic activity. nih.gov

These computational models, in conjunction with experimental data, provide a comprehensive understanding of the SAR of benzoxazole derivatives, guiding the optimization of lead compounds into potential drug candidates.

Investigation of in Vitro Biological Activities and Underlying Molecular Mechanisms

Neuroprotective Activity Research

Studies utilizing the HT22 hippocampal cell line, a common in vitro model for neurodegenerative diseases, have provided insights into the neuroprotective potential of 2-(4-methoxybenzyl)benzo[d]oxazole. researchgate.net Glutamate-induced toxicity in these cells serves as a model for the excitotoxicity implicated in various neurological disorders. researchgate.netnih.gov

Modulation of Neurodegeneration Pathways

Research indicates that derivatives of benzo[d]oxazole can protect against neurotoxicity. For instance, certain synthetic benzo[d]oxazole derivatives have demonstrated neuroprotective effects on β-amyloid (Aβ)-induced toxicity in PC12 cells, a cell line used in Alzheimer's disease research. nih.gov These compounds were found to influence the Akt/GSK-3β/NF-κB signaling pathway, which is crucial for cell survival and is often dysregulated in neurodegenerative conditions. nih.gov Specifically, one derivative promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). nih.gov This modulation helps to reduce the hyperphosphorylation of tau protein and the expression of proteins involved in amyloid-beta production and neuroinflammation, such as the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). nih.gov

Regulation of Oxidative Stress Responses

A key mechanism underlying the neuroprotective effects of compounds like this compound is the regulation of oxidative stress. researchgate.net Glutamate-induced cell death in HT22 cells is largely mediated by oxidative stress. researchgate.netnih.gov Studies have shown that certain compounds can protect these cells by activating the Nuclear factor erythroid 2–related factor (Nrf2)/Heme oxygenase-1 (HO-1) pathway. researchgate.net This pathway is a primary cellular defense mechanism against oxidative stress. For example, cudraflavone B was found to induce the expression of HO-1 and promote the nuclear translocation of Nrf2, thereby protecting HT22 cells from glutamate-induced oxidative neurotoxicity. mdpi.com Similarly, other natural compounds have been shown to rescue HT22 cells from glutamate-induced toxicity by inhibiting the production of reactive oxygen species (ROS). nih.gov

Apoptotic Signaling Pathway Modulation

The process of apoptosis, or programmed cell death, is a critical component of glutamate-induced neurotoxicity. researchgate.netmdpi.com Research has demonstrated that benzo[d]oxazole derivatives can modulate apoptotic signaling pathways to exert their neuroprotective effects. For instance, some derivatives have been shown to reduce the expression of the pro-apoptotic protein Bax and decrease the Bax/Bcl-2 ratio in Aβ-induced PC12 cells. nih.gov Bcl-2 is an anti-apoptotic protein, and the ratio of Bax to Bcl-2 is a key determinant of cell fate. Furthermore, some benzo[d]oxazole derivatives have been found to induce apoptosis in cancer cells by arresting the cell cycle at the Pre-G1 phase and increasing the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govtandfonline.com The inhibition of the nuclear translocation of apoptosis-inducing factor (AIF) is another mechanism by which neuroprotection can be achieved. mdpi.com

Anti-inflammatory Activity Research

The anti-inflammatory properties of this compound and related compounds have also been a focus of investigation. Inflammation is a key process in many diseases, and the ability to modulate inflammatory responses is of significant therapeutic interest. nih.govnih.gov

Downregulation of Pro-inflammatory Cytokines and Pathways

Research has shown that benzoxazole (B165842) derivatives can suppress the production of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS) to induce an inflammatory response, these compounds have been found to inhibit the expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov The mechanism often involves the inhibition of key signaling pathways like the STAT3 and NF-κB pathways, which are activated by LPS and lead to the transcription of pro-inflammatory genes. nih.gov For example, certain novel benzoxazole derivatives have been shown to significantly downregulate the expression of pY-STAT3, p-IκBα, and p-NF-κB p65 in AML-12 cells. nih.gov Other studies have also demonstrated that benzoxazole derivatives can reduce the release of IL-6 and TNF-α from cancer cell lines. scielo.br

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

A significant mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov Several studies have reported that benzoxazole derivatives exhibit selective inhibitory activity against COX-2. nih.govnih.gov For instance, a series of 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives containing a benzoxazole moiety showed selectivity for COX-2 inhibition. nih.gov Molecular docking studies have suggested that the nitrogen atom of the benzoxazole ring can form hydrogen bonds with key amino acid residues, such as His90, within the active site of the COX-2 enzyme. nih.gov This interaction is believed to be crucial for the inhibitory activity. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. nih.gov

Antimicrobial Activity Research

The antimicrobial potential of benzoxazole derivatives has been a subject of extensive research, with studies exploring their efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy against Specific Microbial Strains

Research into the antibacterial properties of benzoxazole derivatives has revealed significant activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented in the reviewed literature, studies on closely related compounds provide insight into the potential efficacy of this chemical class.

For instance, various 2-substituted benzoxazole derivatives have demonstrated antibacterial activity. mdpi.com A series of new benzoxazolin-2-one derivatives linked to hydrazones and azoles showed wide antibacterial action against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with E. coli and B. subtilis being the most sensitive. mdpi.com In another study, thiazolidin-4-one derivatives of benzothiazole (B30560), a related heterocyclic structure, were highly active against Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 0.09 to 0.18 mg/ml. nih.gov The substitution pattern on the phenyl ring was found to significantly influence the antibacterial action. nih.gov Similarly, novel 1-[2-(benzoxazol-2-yl)ethoxy]-2,6-diarylpiperidin-4-ones demonstrated potent activity against Streptococcus faecalis. nih.gov

The data from related benzoxazole and benzothiazole derivatives suggest that the core scaffold is a viable pharmacophore for antibacterial agents. However, further specific testing is required to determine the precise antibacterial spectrum and potency of this compound.

Antifungal Efficacy

The antifungal properties of benzoxazole derivatives have been investigated against various phytopathogenic and human pathogenic fungi. nih.govnih.govmdpi.comresearchgate.net Studies on 2-(aryloxymethyl) benzoxazole derivatives showed that compounds with electron-withdrawing substituents on the phenoxymethyl (B101242) moiety displayed significant antifungal activities against a panel of eight phytopathogenic fungi. nih.gov Specifically, certain derivatives were more potent against Fusarium solani than the commercial fungicide hymexazol. nih.gov

In one study, a series of 33 benzoxazole derivatives were synthesized and evaluated for their antifungal activity, with one novel derivative exhibiting good inhibitory activity against Phomopsis sp. with an EC50 value of 3.26 μM. nih.gov The structure-activity relationship analysis indicated that the position of substituents on the acetophenone (B1666503) ring plays a key role in the antifungal activity. nih.gov Another study on novel 1-[2-(benzoxazol-2-yl)ethoxy]-2,6-diarylpiperidin-4-ones showed that some of these compounds exhibited potent in vitro antifungal activity against Candida-51. nih.gov

While these findings underscore the potential of the benzoxazole scaffold in developing new antifungal agents, specific antifungal efficacy data for this compound remains to be explicitly reported.

Antiviral Activity

The antiviral potential of benzoxazole and related heterocyclic compounds has been explored against a variety of RNA and DNA viruses. nih.govnih.govopenmedicinalchemistryjournal.commdpi.com Research on benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, has shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

Studies on benzotriazole (B28993) derivatives, another related scaffold, have identified compounds with selective activity against Coxsackievirus B5 (CVB5), with EC50 values ranging from 6 to 18.5 μM. mdpi.com Further investigation into the mechanism of action suggested that these compounds may interfere with the early stages of viral replication. nih.govmdpi.com A series of 2-benzoxyl-phenylpyridine derivatives also demonstrated strong antiviral activities against both CVB3 and adenovirus type 7 (ADV7), targeting the early replication stage of the viruses. nih.gov

Although the broader class of benzo-heterocyclic compounds shows promise for antiviral drug development, specific studies detailing the antiviral activity of this compound are not available in the reviewed literature.

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibacterial drugs. researchgate.netnih.govnih.govwikipedia.org This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. wikipedia.org The inhibition of DNA gyrase disrupts these vital cellular processes, leading to bacterial cell death. nih.gov

Several classes of heterocyclic compounds, including benzothiazoles, which are structurally similar to benzoxazoles, have been developed as DNA gyrase inhibitors. researchgate.netnih.govrsc.org These inhibitors typically act by competing with ATP at the binding site of the GyrB subunit of the enzyme. nih.gov For example, a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors showed improved inhibition of DNA gyrase from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. researchgate.net The development of these inhibitors often involves structure-guided design to optimize their interaction with the enzyme's active site. researchgate.net

While the inhibition of DNA gyrase is a known mechanism of action for some antibacterial benzothiazoles, direct evidence and specific inhibitory concentrations for this compound against bacterial DNA gyrase have not been reported in the available scientific literature. Further enzymatic assays would be necessary to determine if this compound shares this mechanism of action.

Antiproliferative and Anticancer Activity Research

The development of novel anticancer agents is a critical area of pharmaceutical research, and benzoxazole derivatives have emerged as a promising class of compounds with significant antiproliferative activities.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a well-established strategy in modern cancer therapy. nih.govnih.gov Several benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govnih.govmdpi.com

In one study, a series of benzoxazole derivatives were evaluated for their anti-proliferative activities against human cancer cell lines known for VEGF overexpression, such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). nih.gov These compounds exhibited promising cytotoxic effects with IC50 values ranging from 3.22 to 32.53 µM. nih.govnih.gov Notably, certain derivatives were selected for further investigation of their effect on VEGFR-2 enzyme levels. nih.gov

Another study focused on a set of novel benzoxazole derivatives and identified a potent anti-proliferative member with an IC50 of 97.38 nM against VEGFR-2. nih.gov This compound also induced apoptosis and arrested the cell cycle in cancer cells. nih.gov A strong correlation between the cytotoxicity of these compounds and their VEGFR-2 inhibitory activity was established, suggesting that VEGFR-2 inhibition is a likely mechanism for their anticancer effects. nih.gov

A more recent study on modified benzoxazole-based derivatives identified a compound that was more potent than the standard drug sorafenib, with an IC50 value of 0.0554 µM against VEGFR-2 kinase. mdpi.com This compound also showed excellent cytotoxic effects against MCF-7, HCT116 (colorectal carcinoma), and HepG2 cell lines. mdpi.com

The following table summarizes the in vitro VEGFR-2 inhibitory and antiproliferative activities of selected benzoxazole derivatives from the literature.

Table 1: In Vitro VEGFR-2 Inhibition and Antiproliferative Activity of Selected Benzoxazole Derivatives

Compound ID Modification on Benzoxazole Scaffold Cell Line IC50 (µM) VEGFR-2 Inhibition IC50 (nM) Reference
12l 5-methyl, terminal 4-chlorophenyl HepG2 10.50 97.38 nih.gov
MCF-7 15.21 nih.gov
12d Unsubstituted, terminal tert-butyl HepG2 23.61 194.6 nih.gov
12i 5-methyl, terminal 4-methoxyphenyl - - 155 nih.gov
8d Modified benzoxazole HepG2 2.43 55.4 mdpi.com
HCT116 2.79 mdpi.com
MCF-7 3.43 mdpi.com
8a Modified benzoxazole - - 57.9 mdpi.com
8e Modified benzoxazole - - 74.1 mdpi.com
Sorafenib Standard HepG2 3.40 78.2 mdpi.com
HCT116 5.30 mdpi.com
MCF-7 4.21 mdpi.com

These findings highlight the significant potential of the benzoxazole scaffold in the design of novel and potent VEGFR-2 inhibitors for cancer therapy. The specific activity of this compound within this context warrants further direct investigation.

Enzyme Inhibitory Research (Beyond COX-2, DNA Gyrase, VEGFR-2)

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. Its inhibition is a major focus for the development of skin-lightening agents. Research into 2-phenylbenzo[d]oxazole scaffolds, which are structurally related to the target compound, has provided insights into their tyrosinase inhibitory potential.

Crucially, the substitution pattern on the phenyl ring plays a significant role in determining the inhibitory activity. Studies have shown that the presence of hydroxyl groups is often key to potent tyrosinase inhibition. In one study, the 2-(2,4-dihydroxyphenyl)benzo[d]oxazole derivative was a highly potent inhibitor of mushroom tyrosinase. In stark contrast, replacing the hydroxyl groups with methoxy (B1213986) groups, as in the 2-(2,4-dimethoxyphenyl) derivative, led to a very weak inhibitory potency. Similarly, substituting the 4-hydroxyl group on a 2-phenylbenzo[d]oxazole with a 4-methoxyl group, which results in a structure analogous to this compound, was found to significantly diminish its tyrosinase inhibition capability. This suggests that the 4-methoxy group is not favorable for this specific enzymatic interaction, likely due to the inability to participate in the same hydrogen bonding or chelation interactions with the enzyme's active site as a hydroxyl group can.

CompoundSubstitution on Phenyl RingTyrosinase Inhibition IC₅₀ (µM)
Derivative 1 2,4-dihydroxy0.51 ± 0.00
Derivative 2 2,4-dimethoxy> 200
Derivative 3 4-hydroxy134.11 ± 1.21
Derivative 4 (Analogous) 4-methoxy> 200
Kojic Acid (Reference) -16.67 ± 0.12

This table presents data on the mushroom tyrosinase inhibitory activity of various 2-phenylbenzo[d]oxazole derivatives to illustrate the impact of different substituents.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endogenous cannabinoids like anandamide, thereby terminating their signaling. Inhibition of FAAH is pursued as a therapeutic strategy for pain, inflammation, and anxiety. acs.org The benzoxazole scaffold has been explored in the context of FAAH inhibition.

In general, benzoxazoles have been described as modest inhibitors of FAAH. nih.gov However, the core structure is seen as a viable starting point for developing more potent inhibitors. Research has shown that fusing a pyridine (B92270) ring to the benzoxazole to create an oxazolopyridine can increase the inhibitory potency by over 100-fold, which is attributed to the enhanced electron-withdrawing properties of the modified ring system. nih.gov Furthermore, specific derivatives, such as 2-aminobenzoxazoles, have been identified as potent and reversible FAAH inhibitors with nanomolar potencies. rsc.org While these findings establish the relevance of the benzoxazole moiety for FAAH inhibition, specific inhibitory data for this compound against FAAH are not currently available.

Melatonin (B1676174) receptors (MT1 and MT2) are G protein-coupled receptors that mediate the physiological effects of melatonin, a hormone central to regulating circadian rhythms. While there are no direct studies assessing the binding affinity of this compound for melatonin receptors, research on structurally related melatonin analogs provides valuable structure-activity relationship (SAR) insights.

In studies of phenylalkyl amides designed to map the melatonin receptor binding site, the position of the methoxy group on the phenyl ring was found to be critical. A 4-methoxyl substitution, as is present in this compound, led to a significant decrease in binding affinity for the melatonin receptor in chicken brain. This suggests that the binding pockets for the side chain and the methoxy group cannot be optimally occupied simultaneously when the methoxy group is in the para position. Based on these findings, it is unlikely that this compound would be a potent agonist or antagonist at melatonin receptors.

Other Investigated Biological Activities of Benzoxazole Derivatives

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to numerous disease pathologies. The antioxidant potential of heterocyclic compounds is therefore of significant interest. The antioxidant activity of benzoxazole derivatives has been investigated, with findings often linking this property to the presence and position of phenolic hydroxyl groups. mdpi.comdoaj.org These groups can readily donate a hydrogen atom to scavenge free radicals.

Compounds containing a 2-methoxyphenol moiety have been studied for their antioxidant properties. doaj.orgresearchgate.net However, in the case of this compound, the potentially active hydroxyl group is replaced by a methoxy group. This ether linkage is not an effective hydrogen donor, which would theoretically limit its capacity for direct radical scavenging compared to its hydroxylated counterparts. Studies on related benzothiazoles and benzoxazoles confirm that antioxidant potency is closely tied to hydroxyl substituents. researchgate.net For example, a study on 5-Fluoro-2-(4-methoxyphenyl)benzoxazole, a structurally similar compound, focused on its anticancer properties rather than reporting significant antioxidant activity. amazonaws.com Therefore, this compound is predicted to possess weak antioxidant potential.

Anthelmintic Activity

No published studies were found that specifically investigate the in vitro anthelmintic activity of this compound.

Antiparasitic Activity

No published studies were found that specifically investigate the in vitro antiparasitic activity of this compound.

Plant Growth Regulation Potential

No published studies were found that specifically investigate the plant growth regulation potential of this compound.

Future Perspectives and Research Directions for 2 4 Methoxybenzyl Benzo D Oxazole Analogues

Development of Novel Lead Compounds for Pharmaceutical Applications

The benzoxazole (B165842) moiety is a privileged scaffold found in numerous compounds with a wide spectrum of pharmacological activities. nih.gov Future research will focus on synthesizing and evaluating novel analogues of 2-(4-Methoxybenzyl)benzo[d]oxazole to develop lead compounds for various diseases. The inherent bioactivity of the benzoxazole core, including its ability to act as a structural isostere of natural nucleic bases, allows for favorable interactions with biological macromolecules. jocpr.com

Anticancer Drug Discovery: A significant area of research is the development of benzoxazole analogues as anticancer agents. researchgate.netnajah.edu Studies have shown that derivatives can exhibit potent cytotoxic activity against various human cancer cell lines. For example, a series of trimethoxyphenylbenzo[d]oxazoles were designed as dual inhibitors of tubulin and phosphodiesterase type 4 (PDE4). researchgate.netnih.gov One promising compound from this series, bearing an indol-5-yl side-chain, demonstrated significant antiproliferative activity against glioma and lung cancer cells, inducing apoptosis during the G2/M phase of the cell cycle. researchgate.netnih.gov Similarly, other benzoxazole derivatives designed as VEGFR-2 inhibitors have shown potent anti-proliferative effects against breast (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov

Table 1: Anticancer Activity of Selected Benzoxazole Analogues

Compound ID Target Cell Line IC₅₀ (µM) Reference
14a MCF-7 4.054 ± 0.17 nih.gov
14a HepG2 3.95 ± 0.18 nih.gov
14g MCF-7 5.8 ± 0.22 nih.gov
4r (glioma) U251 0.300 ± 0.050 nih.gov
4r (lung cancer) A549/H460 0.0395 (average) nih.gov

Antimicrobial Agents: With the rise of multi-drug resistant infections, there is an urgent need for new antimicrobial agents. nih.gov Benzoxazole derivatives have demonstrated considerable potential as antibacterial and antifungal compounds. nih.govwisdomlib.org Research has indicated that certain 2-substituted benzoxazole analogues exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard drugs like ofloxacin (B1677185) and fluconazole. nih.gov Future work will likely involve the synthesis of diverse analogues to create a new class of potent antimicrobial drugs. najah.edu

Exploration in Advanced Material Science Applications

Beyond pharmaceuticals, the unique chemical structure of benzoxazole derivatives makes them attractive candidates for advanced materials. nih.gov The planar, bicyclic system of the benzoxazole core can be functionalized to create materials with specific optoelectronic properties. mdpi.com

Future research in this area includes:

Organic Electronics: Benzoxazole derivatives have been used to construct conjugated polymers for organic solar cells (OSCs) and materials with electroluminescent properties. mdpi.com The ability to tune the electronic characteristics through chemical modification makes them suitable for creating new semiconductors and components for organic light-emitting diodes (OLEDs).

Functional Dyes and Sensors: The inherent fluorescence of some benzoxazole derivatives allows for their use as fluorescent probes and sensors. Modifications to the 2-(4-Methoxybenzyl) group or the benzoxazole ring can alter the emission properties, enabling the design of sensors for specific ions or molecules.

High-Performance Polymers: The thermal and hydrolytic stability of the oxadiazole ring, a related heterocycle, suggests that benzoxazole-containing polymers could exhibit high performance and durability, making them suitable for industrial applications. researchgate.net

Rational Design of Next-Generation Bioactive Molecules

The development of future this compound analogues will heavily rely on rational design strategies to create molecules with high potency and selectivity for specific biological targets. researchgate.netmdpi.com This approach combines computational modeling with synthetic chemistry to predict and then create novel compounds with desired activities. mdpi.com

Key aspects of this strategy include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues with systematic modifications, researchers can identify the structural features essential for biological activity. tandfonline.com For instance, studies on VEGFR-2 inhibitors revealed that substitutions on the benzo[d]oxazole moiety significantly influenced cytotoxic activity. nih.gov

Molecular Docking and Simulation: Computational tools are used to model the interaction between a potential drug molecule and its protein target. nih.gov This allows for the in silico screening of virtual compounds and the optimization of lead structures to enhance binding affinity and selectivity. nih.gov For example, docking studies were crucial in identifying benzo[d]oxazol-2(3H)-one-quinolone derivatives as potent c-Met kinase inhibitors. nih.gov

Molecular Hybridization: This strategy involves combining the structural features of two or more known bioactive molecules into a single hybrid compound. nih.gov This can lead to dual-action drugs or compounds with improved pharmacological profiles. The design of trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors is a prime example of this approach. researchgate.netnih.gov

Addressing Research Challenges and Emerging Opportunities

While the future of this compound analogues is promising, several challenges must be addressed to translate their potential into practical applications. A primary challenge in drug development is overcoming issues like poor in vivo activity, off-target effects, and the emergence of drug resistance. researchgate.netnih.gov

Research Challenges:

Improving Bioavailability and Selectivity: Many promising compounds identified in in vitro screens fail in later stages due to poor pharmacokinetic properties or lack of selectivity. researchgate.net Future research must focus on optimizing lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

Overcoming Drug Resistance: In both anticancer and antimicrobial therapy, drug resistance is a major hurdle. nih.gov Developing analogues that act via novel mechanisms of action or can overcome existing resistance mechanisms is a critical goal.

Eco-Friendly Synthesis: There is a growing need for environmentally benign synthetic methods. nih.gov The development of efficient, one-pot syntheses using green catalysts and solvents is an important research direction. nih.govnih.gov

Emerging Opportunities:

Targeting New Biological Pathways: The versatile benzoxazole scaffold can be adapted to target a wide range of proteins and enzymes implicated in various diseases. nih.govresearchgate.net There is an opportunity to explore new therapeutic areas beyond the traditional focus on cancer and infectious diseases, such as neurodegenerative disorders and metabolic diseases. nih.govnih.gov

Multifunctional Materials: In material science, an emerging trend is the development of multifunctional materials that combine several properties, such as electronic conductivity and sensing capabilities. mdpi.com Analogues of this compound provide a flexible platform for creating such advanced materials.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxybenzyl)benzo[d]oxazole, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via condensation reactions between pyrazole-4-carboxaldehydes and 2-aminophenol derivatives. Key steps include:

  • Solvent selection : Ethanol or methanol with catalytic PCl₃ or NH₄Cl improves cyclization efficiency .
  • Aryne intermediates : Using 2-(dimethyl(phenyl)silyl)aryl triflate precursors under mild conditions avoids harsh reagents, yielding the target compound as a major product via aryne formation .
  • Microwave-assisted synthesis : Reduces reaction time compared to traditional thermal methods, enhancing regioselectivity .

Methodological Tip : Optimize stoichiometry and temperature (e.g., 60–80°C) to minimize side products. Monitor reactions via TLC and confirm purity using HPLC or GC-MS.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substituent positions and detects isomerization (e.g., cis/trans isomers in platinum complexes with benzoxazole ligands) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives with trifluoromethyl or methoxy groups .
  • X-ray crystallography : Resolves ambiguous structural features, such as steric hindrance from bulky substituents .

Data Contradiction Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or temperature. Cross-validate with computational methods like DFT to resolve ambiguities .

Q. How do thermodynamic parameters (ΔH°, ΔG°, ΔS°) inform the stability of benzoxazole derivatives?

Thermodynamic studies of benzoxazole-containing platinum complexes reveal:

ParameterValue RangeSignificance
ΔH° (kJ/mol)-120 to -80Exothermic reaction favors stability
ΔG° (kJ/mol)-50 to -30Spontaneous product formation
ΔS° (J/mol·K)-150 to -100Entropic penalty from ordered intermediates

These parameters guide solvent selection (e.g., DMSO vs. water) and predict isomer dominance in multi-step syntheses .

Advanced Research Questions

Q. How can regioselectivity challenges in benzoxazole derivatization be addressed?

Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., NO₂) direct electrophilic substitution to specific positions .
  • Catalytic systems : Palladacycle catalysts (e.g., Pd(OAc)₂) enhance Suzuki coupling efficiency for hindered 2-arylbenzoxazoles, achieving >90% yield .
  • Microwave irradiation : Accelerates intramolecular O-arylation, favoring 6-substituted benzoxazoles over competing pathways .

Case Study : Substituting 4-methoxybenzyl groups reduces steric clash in Suzuki cross-coupling, enabling efficient biaryl formation .

Q. What mechanistic insights explain the antifungal activity of benzoxazole derivatives?

this compound analogs exhibit antifungal activity via:

  • Thiol-mediated disruption : The benzoxazole core binds fungal membrane proteins, while methoxy groups enhance lipophilicity and membrane penetration .
  • Broad-spectrum activity : Derivatives like 3ac (2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole) inhibit Botrytis cinerea and Fusarium oxysporum at IC₅₀ values comparable to Captan .
CompoundTarget FungiIC₅₀ (µg/mL)
3acBotrytis cinerea12.5
3baFusarium oxysporum18.3

Methodological Note : Use agar dilution assays with standardized fungal spore counts to quantify inhibition zones .

Q. How do solvent and catalyst choices impact reaction kinetics in benzoxazole synthesis?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, accelerating cyclization .
  • Catalyst loading : Pd(OAc)₂ at 5 mol% achieves optimal turnover in Suzuki-Miyaura couplings without requiring ligands .
  • Acid additives : NH₄Cl (70 mol%) in ethanol enhances protonation of intermediates, reducing side reactions .

Data Conflict Resolution : Contradictory yields in similar conditions may stem from trace moisture or oxygen. Use inert atmospheres (N₂/Ar) for reproducibility .

Q. What computational strategies predict the reactivity of this compound?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group lowers LUMO energy, enhancing electron-deficient aromatic ring reactivity .
  • Molecular docking : Simulate binding affinities with fungal CYP51 enzymes to rationalize antifungal activity .

Validation : Compare computed NMR shifts (e.g., GIAO method) with experimental data to refine computational models .

Q. Key Resources

  • Synthetic Protocols : Condensation (), aryne formation (), Suzuki coupling ().
  • Biological Assays : Antifungal testing ().
  • Computational Tools : DFT for thermodynamics (), docking for activity prediction ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.